molecular formula C18H13ClN4O2 B2985981 2-(2-chlorobenzyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione CAS No. 2034395-89-4

2-(2-chlorobenzyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione

Cat. No.: B2985981
CAS No.: 2034395-89-4
M. Wt: 352.78
InChI Key: NXVFERXJYOVQJN-UHFFFAOYSA-N
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Description

The compound “2-(2-chlorobenzyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione” belongs to the class of [1,2,4]triazolo[4,3-a]pyrazine derivatives . These compounds are known for their potential in medicinal chemistry .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]pyrazine derivatives involves using monosubstituted tetrazine or tetrazine-based fused rings as starting materials . The methods provide quick and multigram access to the target derivatives .


Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[4,3-a]pyrazine derivatives has been characterized using various techniques such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of [1,2,4]triazolo[4,3-a]pyrazine derivatives have been studied . The approaches were used to create a small library of the triazolopyrazines with a variety of substituents in position 3 .


Physical and Chemical Properties Analysis

The physical and chemical properties of [1,2,4]triazolo[4,3-a]pyrazine derivatives have been analyzed using various techniques . For instance, the IR (ATR) values, melting point, and EI-MS of a related compound have been reported .

Scientific Research Applications

Chemical Structure and Synthesis

2-(2-chlorobenzyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione belongs to the class of heterocyclic compounds known for their diverse pharmacological properties. Heterocyclic compounds like pyrazines and triazoles have been extensively studied for their synthesis methods and potential biological activities. Synthesis of such compounds often involves strategies like condensation of ortho-diamines with 1,2-diketones or the reaction of hydrazines with chalcone derivatives. These methods have enabled the development of compounds with significant bioactive properties, including antimicrobial, anticancer, and anti-inflammatory activities (Aastha Pareek and Dharma Kishor, 2015; Sheetal et al., 2018).

Pharmacological Applications

The core structure of this compound is related to pyrazine and triazole derivatives, which have shown a wide range of pharmacological activities. Pyrazine derivatives, in particular, have been recognized for their antibacterial, antifungal, antimycobacterial, anti-inflammatory, analgesic, anticancer for different types, and antidiabetic properties. These compounds are of great interest due to their potential in developing new therapeutic agents with broad-spectrum activity against various clinically significant organisms, including drug-resistant forms (S. Ferreira & C. Kaiser, 2012; M. Doležal & J. Zítko, 2015).

Triazole derivatives are another significant class of compounds with a broad range of biological activities, including antitumor, antimicrobial, and antiviral effects. These activities are attributed to the interaction of the pharmacophoric substituent and the multicyclic ring system with biological targets. The structural diversity of triazole derivatives allows for the development of compounds with specific biological activities and potential therapeutic applications (K. Pluta, Beata Morak-Młodawska, & M. Jeleń, 2011).

Future Directions

The [1,2,4]triazolo[4,3-a]pyrazine platform is seen as a promising area for the development of new medicinal chemistry relevant building blocks . The potential of further synthetic application of the library members for medicinally oriented synthesis has been shown .

Properties

IUPAC Name

2-[(2-chlorophenyl)methyl]-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN4O2/c19-15-9-5-4-6-13(15)12-23-18(25)22-11-10-21(17(24)16(22)20-23)14-7-2-1-3-8-14/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXVFERXJYOVQJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=CN3C(=NN(C3=O)CC4=CC=CC=C4Cl)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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